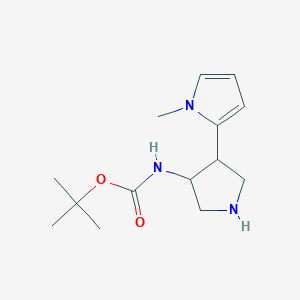

tert-butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate

説明

tert-Butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate is a carbamate-protected pyrrolidine derivative featuring a 1-methylpyrrole substituent at the 4-position of the pyrrolidine ring. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step syntheses . This compound is structurally characterized by its bicyclic framework, combining the rigid pyrrolidine ring with the planar, aromatic 1-methylpyrrole system.

特性

IUPAC Name |

tert-butyl N-[4-(1-methylpyrrol-2-yl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-11-9-15-8-10(11)12-6-5-7-17(12)4/h5-7,10-11,15H,8-9H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZONFTNFBRJEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Research indicates that compounds similar to tert-butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of pyrrole and pyrrolidine can inhibit the growth of various pathogens, including drug-resistant strains of bacteria. For instance, compounds designed with similar scaffolds have displayed potent anti-tuberculosis activity against Mycobacterium tuberculosis by targeting specific mycolic acid biosynthesis pathways .

- CNS Activity : The structural features of this compound suggest potential applications in treating central nervous system disorders. Compounds with similar structures have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems.

- Anti-inflammatory Effects : Some studies indicate that pyrrole-containing compounds can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Anti-Tuberculosis Activity

A study focused on the design and synthesis of pyrrole derivatives identified several compounds that exhibited excellent activity against drug-resistant tuberculosis strains. The structure–activity relationship (SAR) studies indicated that modifications on the pyrrole ring significantly impacted the potency against Mycobacterium tuberculosis .

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Notes |

|---|---|---|---|

| Compound 32 | <0.016 | >64 | Excellent anti-TB activity |

| Compound 5 | <0.016 | >64 | Good selectivity index |

Neuroprotective Potential

Research into pyrrolidine derivatives has revealed their potential in neuroprotection and cognitive enhancement. For example, certain compounds have been shown to improve memory retention and reduce neuroinflammation in animal models .

Synthesis and Modification

The synthesis of this compound involves multi-step organic reactions that allow for various modifications to enhance its biological activity. The introduction of different substituents on the pyrrole or pyrrolidine rings can lead to improved efficacy or reduced toxicity.

作用機序

The compound exerts its effects through interactions with specific molecular targets and pathways. The pyrrolidine ring can bind to enzymes and receptors, influencing biological processes. The carbamate group may participate in enzyme inhibition or activation, depending on the target.

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine-Based Carbamates

Key Comparisons:

Pyrimidine-containing analogs are frequently employed in kinase inhibitors due to their ability to mimic ATP . The 2-fluorophenyl substituent in enhances lipophilicity and metabolic stability, a common strategy in CNS drug design. In contrast, the target compound’s 1-methylpyrrole may favor interactions with hydrophobic binding pockets.

Molecular Weight and Solubility

- The target compound’s estimated molecular weight (~265–300 g/mol) aligns with Lipinski’s rule of five, suggesting favorable pharmacokinetics. By comparison, the chromen-pyrazolo derivative in has a higher molecular weight (615.7 g/mol), which may limit oral bioavailability but enhance target affinity in kinase inhibition.

Synthetic Utility

- The tert-butyl carbamate group in all compounds facilitates amine protection during synthesis. However, deprotection conditions vary: acid-labile tert-butyl groups (e.g., in ) require HCl or TFA, while more complex derivatives (e.g., ) may necessitate specialized conditions.

Crystallography and Hydrogen Bonding

- The pyrimidine and fluorophenyl substituents () can form directional hydrogen bonds, influencing crystal packing and solubility . The 1-methylpyrrole in the target compound may instead rely on van der Waals interactions, as seen in similar pyrrole-containing systems.

Biological Applications

- The chromen-pyrazolo compound in demonstrated kinase inhibitory activity (melting point 163–166°C, mass 615.7), while the benzoxazolo derivative in (mp 131–133°C) was optimized for SAR studies in antiviral or anticancer research. The target compound’s applications remain speculative but could align with these therapeutic areas.

生物活性

Tert-butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate, with the CAS number 2098008-80-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C14H23N3O2

- Molecular Weight : 265.35 g/mol

- Purity : Min. 95%

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in neuroprotection and anti-inflammatory responses. The compound's structure suggests it may interact with biological targets involved in neurodegenerative conditions.

Neuroprotective Effects

In studies involving neuroprotective mechanisms, compounds with similar structures have shown the ability to inhibit amyloid-beta aggregation and protect neuronal cells from oxidative stress. For instance, a related compound demonstrated significant inhibition of amyloidogenesis and improved cell viability in the presence of amyloid-beta peptides, suggesting a potential protective effect against neurodegenerative diseases such as Alzheimer's .

Biological Activity Overview

Case Studies and Research Findings

- Neuroprotection Against Amyloid-beta Toxicity

- Structure-Activity Relationship (SAR) Studies

- Inhibition of Enzymatic Activity

準備方法

Reductive Amination Approach

A common approach to synthesize pyrrolidine derivatives with side-chain substitution involves reductive amination of aldehydes with amines, followed by carbamate protection.

- Procedure : Starting from a suitable aldehyde derivative of the pyrrole moiety, reductive amination is performed with a pyrrolidine amine bearing a free amine group.

- Reagents : Sodium triacetoxyborohydride or sodium borohydride as reducing agents; solvents such as dichloroethane (DCE) or methanol.

- Protection : Subsequent protection of the free amine with di-tert-butyl dicarbonate (BOC2O) under basic conditions (e.g., triethylamine) yields the tert-butyl carbamate.

This method is supported by literature procedures where similar carbamate-protected piperidine and pyrrolidine derivatives were synthesized via reductive amination followed by BOC protection, achieving moderate to good yields (50-70%) after purification by silica gel chromatography or reverse phase flash chromatography.

Condensation/Cyclization Using Meldrum’s Acid Derivatives

Another synthetic route involves condensation of BOC-protected amino acids with Meldrum’s acid derivatives to form tetramic acid intermediates, which can be further transformed into the target pyrrolidine structures.

- Key Steps :

- Use of BOC-protected amino acids as starting materials.

- Condensation with Meldrum’s acid under mild conditions, often without strict anhydrous environment.

- Cyclization to form pyrrolinone or pyrrolidine rings.

- Advantages : Availability of diverse BOC-protected amino acids allows introduction of various side-chains, including heterocyclic substituents.

- Challenges : Some amino acid derivatives require excess activating agents (e.g., EDCI) for complete reaction; purification may require chromatography depending on side-chain functionality.

This method has been effectively used to prepare oligo-pyrrolinone-pyrrolidine scaffolds with various side chains, including methylated pyrrole substituents, demonstrating its applicability to the target compound.

Coupling Reactions with Activated Esters or Acid Chlorides

For introducing complex substituents such as the 1-methyl-1H-pyrrol-2-yl group, coupling reactions between amines and activated carboxylic acid derivatives are employed.

- Typical Conditions :

- Use of coupling reagents such as HATU or EDCI in the presence of bases like DIPEA or triethylamine.

- Solvents such as DMF or dichloromethane.

- Room temperature stirring for extended periods (e.g., 16 hours).

- Purification : Workup involves aqueous extraction, drying, and chromatographic purification.

- Yields : Moderate to good yields (50-70%) are typical.

This approach is exemplified in the synthesis of related tert-butyl carbamate derivatives with substituted piperidines and pyrrolidines, indicating its suitability for the target compound synthesis.

Data Table Summarizing Representative Preparation Conditions

| Step | Starting Material(s) | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive amination | Pyrrolidine amine + Pyrrole aldehyde | NaBH(OAc)3, DCE, RT, overnight | 60-70 | Followed by BOC protection with BOC2O/Et3N |

| Carbamate protection | Free amine intermediate | Di-tert-butyl dicarbonate, Et3N, DCM, RT | 80-90 | Purification by silica gel chromatography |

| Condensation/cyclization | BOC-protected amino acid + Meldrum’s acid | EDCI, DMAP, RT, aqueous workup | 50-65 | May require chromatography for purification |

| Coupling reaction | Amine + acid chloride or activated ester | HATU, DIPEA, DMF, RT, 16 h | 50-70 | Reverse phase flash chromatography purification |

Research Findings and Considerations

- Epimerization and Stereochemical Control : During coupling and condensation steps, epimerization can occur, especially with sensitive amino acid derivatives. Careful control of reaction conditions and use of mild bases help minimize this.

- Slow Coupling Rates : Some coupling reactions involving sterically hindered or heterocyclic amines may proceed slowly; extended reaction times or increased reagent equivalents may be necessary.

- Proteolytic Stability and Functionalization : The tert-butyl carbamate protecting group enhances stability and facilitates further functionalization. The presence of the methylated pyrrole side chain adds complexity but can be introduced via appropriately functionalized aldehydes or acid derivatives.

- Purification Techniques : Silica gel chromatography and reverse phase flash chromatography are commonly used to purify intermediates and final products, ensuring high purity for subsequent applications.

Q & A

Q. What are the standard synthetic routes for tert-butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate, and how are yields optimized?

The compound is typically synthesized via palladium-catalyzed coupling reactions between tert-butyl carbamate and pyrrolidine derivatives. For example, tert-butyl carbamate can react with halogenated or nitrophenyl-substituted pyrrolidines under Suzuki or Buchwald-Hartwig conditions . Yield optimization involves adjusting catalyst loading (e.g., 1–5 mol% Pd), temperature (60–100°C), and solvent polarity (e.g., DMF or THF). Purity is enhanced through column chromatography or recrystallization, with yields ranging from 50–85% depending on substituent reactivity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : and NMR confirm regiochemistry of the pyrrolidine and pyrrole rings. For instance, coupling constants (e.g., ) distinguish axial/equatorial protons in the pyrrolidin-3-yl group .

- LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., 265.32 g/mol) and detects impurities.

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, essential for confirming stereochemistry .

Q. What safety protocols are recommended for handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.

- Storage : Store at 2–8°C in airtight containers, away from strong oxidizers (e.g., peroxides) and acids .

Advanced Research Questions

Q. How can conflicting crystallographic and NMR data be resolved for this compound?

Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility. For example, pyrrolidine ring puckering may vary between environments. Use variable-temperature NMR to assess dynamic equilibria and compare with DFT-calculated conformers. Cross-validate with powder XRD to rule out polymorphism .

Q. What strategies mitigate side reactions during functionalization of the pyrrole ring?

The electron-rich pyrrole ring is prone to electrophilic substitution side reactions. Strategies include:

- Protecting groups : Temporarily block reactive sites with tert-butyloxycarbonyl (Boc) or trimethylsilyl groups.

- Low-temperature reactions : Perform lithiation or iodination at −78°C to control regioselectivity .

- Catalyst tuning : Use Pd(OAc) with bulky ligands (e.g., XPhos) to suppress over-functionalization .

Q. How does the compound’s stability under acidic/basic conditions impact its utility in prodrug design?

The tert-butyl carbamate group is acid-labile, enabling controlled release in low-pH environments (e.g., lysosomes). Stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) show >90% degradation at pH <3 within 2 hours, making it suitable for pH-sensitive drug delivery systems .

Q. What in vitro models are appropriate for assessing the compound’s metabolic and toxicological profiles?

- Hepatocyte assays : Use primary human hepatocytes to study CYP450-mediated metabolism.

- AMES test : Evaluate mutagenicity via Salmonella typhimurium strains TA98/TA100.

- hERG assay : Screen for cardiac toxicity using patch-clamp studies on transfected HEK293 cells .

Methodological Guidance

Designing a Structure-Activity Relationship (SAR) Study for Analogues

- Variations : Modify the pyrrole’s methyl group to ethyl/fluoro substituents and assess bioactivity.

- Assays : Test inhibition of kinase targets (e.g., JAK2 or EGFR) using fluorescence polarization.

- Data Analysis : Correlate IC values with computed electrostatic potentials (MEPs) from Gaussian 16 .

Troubleshooting Low Crystallization Success Rates

- Solvent Screening : Test binary mixtures (e.g., hexane/ethyl acetate) to optimize polarity.

- Seeding : Introduce microcrystals from slow evaporation trials.

- Temperature Gradients : Cool from 50°C to 4°C at 0.5°C/hour to grow larger crystals .

Interpreting Contradictory Bioassay Results Across Labs

Cross-lab variability may stem from differences in cell passage number or assay conditions. Standardize protocols using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。